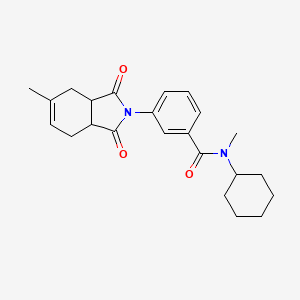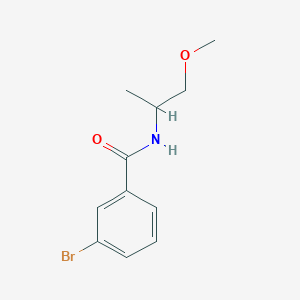
N-(2,4-dichlorophenyl)-2-methylpentanamide
説明
N-(2,4-dichlorophenyl)-2-methylpentanamide is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.0530695 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Decomposition and Herbicide Applications : N-(2,4-dichlorophenyl)-2-methylpentanamide and related compounds have been studied for their biochemical decomposition. Organisms capable of decomposing this compound, such as certain Penicillium species, have been identified and tested for their ability to hydrolyze it. The primary products of decomposition, including 2-methyl-valeric acid and 3,4-dichloroaniline, have been identified. This research is relevant for understanding the environmental fate of this compound when used as a herbicide (Sharabi & Bordeleau, 1969).
Anticonvulsant Activity Evaluation : Research has been conducted on the synthesis of 1-benzylsubstituted derivatives of this compound for their potential anticonvulsant activity. These studies have involved testing the affinity of these compounds to GABAergic biotargets, using models like PTZ-induced seizures in mice (El Kayal et al., 2022).
Antibacterial Properties : A compound related to this compound, namely 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent with specific activity against anaerobic bacteria. This highlights the potential of this compound derivatives in antimicrobial research (Dickens et al., 1991).
- to this compound have been synthesized and evaluated for their antipathogenic activity. These compounds show significant potential against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in relation to their ability to form biofilms. This suggests that these derivatives could be developed into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Herbicidal and Pesticide Interactions : Studies have shown that when used in combination with other herbicides, this compound can transform into unexpected residues, such as asymmetric azobenzenes. This indicates complex interactions in the environment when used as part of pesticide formulations, impacting its degradation and persistence (Bartha, 1969).
Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to this compound, such as various amides and thiourea derivatives, have been extensively studied. These works focus on determining the properties and potential applications of these compounds in various fields, including pharmacology and agriculture (Si, 2009).
Pharmacological Evaluation for Anticonvulsant Properties : Some derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsants. These studies have contributed to understanding the pharmacological properties of these compounds and their possible therapeutic applications (Meza-Toledo et al., 2004).
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHTWUWWSUIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B3954834.png)
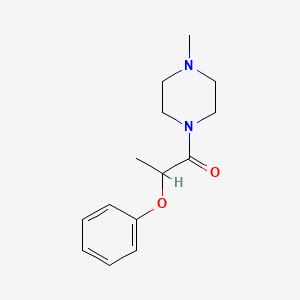
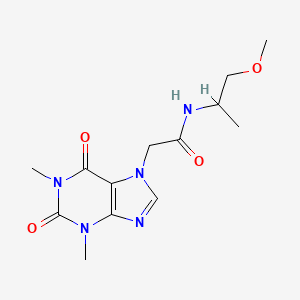

![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)
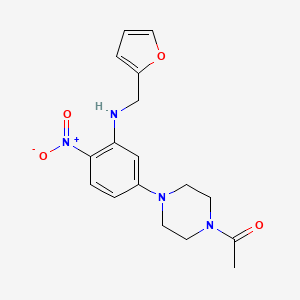
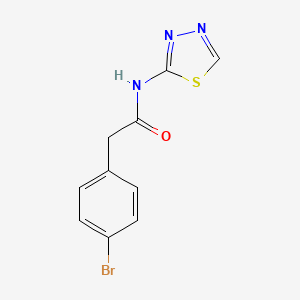
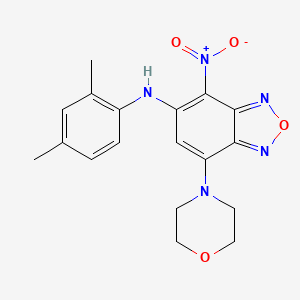
![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
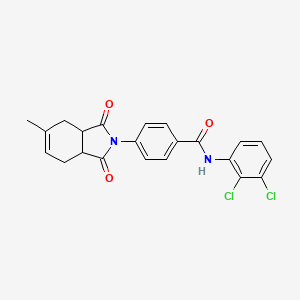
![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)
